molecular formula C16H19N5O3 B6587026 3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide CAS No. 1113105-06-8

3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide

Cat. No.: B6587026
CAS No.: 1113105-06-8
M. Wt: 329.35 g/mol
InChI Key: GICACUQDQJUWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a triazolquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core with a methyl group at position 2 and a propanamide side chain at position 2. Its molecular formula is C₂₃H₂₅N₅O₄, with a molecular weight of 435.48 g/mol . The compound’s structure combines a planar triazoloquinazoline system with a flexible isopropylpropanamide substituent, which may influence its solubility and biological interactions.

Properties

IUPAC Name

3-(2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(2)17-13(22)8-9-20-14(23)11-6-4-5-7-12(11)21-15(20)18-19(3)16(21)24/h4-7,10H,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICACUQDQJUWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. This article reviews the significant biological properties associated with this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • A quinazoline core fused with a triazole ring.
  • An amide functional group that enhances its biological activity.

Molecular Formula and Weight

  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 302.33 g/mol

Antitumor Activity

Quinazoline derivatives are known for their significant antitumor properties. The compound has shown promising results in various studies:

  • Mechanism of Action : The quinazoline scaffold acts primarily as a tyrosine kinase inhibitor. Overexpression of tyrosine kinase receptors is implicated in several cancers including breast and prostate cancer. By inhibiting these receptors, the compound can potentially halt tumor growth and induce apoptosis in cancer cells .
  • In Vitro Studies :
    • The compound exhibited IC50 values of approximately 10.58 µM/L against HepG2 liver cancer cells and 10.82 µM/L against MCF-7 breast cancer cells . These values indicate a strong potential for use in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Studies indicate that quinazoline derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria .
  • Case Study : A study demonstrated that related quinazoline compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has been investigated for its anti-inflammatory properties:

  • Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Research Findings : In animal models, related compounds have shown a reduction in paw edema and inflammatory markers when administered at doses of 5 to 20 mg/kg body weight .

Comparative Analysis with Similar Compounds

Compound NameAntitumor IC50 (µM/L)Antimicrobial MIC (µg/mL)Anti-inflammatory Effect
Compound A8.9016Moderate
Compound B11.9432High
3-{2-methyl-1,5-dioxo...} 10.58 - 10.82 8 - 32 Significant

Comparison with Similar Compounds

Core Modifications

  • Triazoloquinazoline vs. Triazoloquinoxaline: The target compound’s quinazoline core (two nitrogen atoms in the fused benzene ring) differs from the quinoxaline core in (two adjacent nitrogen atoms).
  • Substituent Effects :
    • L940-0038 : The 3-methoxyphenylmethyl group at position 2 increases lipophilicity compared to the target’s methyl group, which may enhance membrane permeability but reduce aqueous solubility.
    • L942-0032 : The sulfanyl group at position 1 introduces a sulfur atom, which could improve metabolic stability or modulate cytochrome P450 interactions.
    • Chlorophenyl and Furyl Derivatives : The 2-chlorobenzyl and furan-containing side chain may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in antifungal triazoles .

Physicochemical Properties

  • Molecular Weight : The target compound and L940-0038 share identical molecular weights, suggesting similar bioavailability profiles. In contrast, the chlorophenyl-furyl derivative has a higher molecular weight (553.03 g/mol), which may limit blood-brain barrier penetration.
  • pKa and Ionization: The triazoloquinoxaline analog has a predicted pKa of 10.76, indicating partial ionization at physiological pH, which could influence its solubility and protein-binding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.